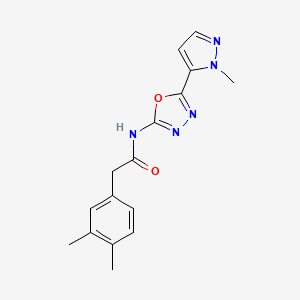

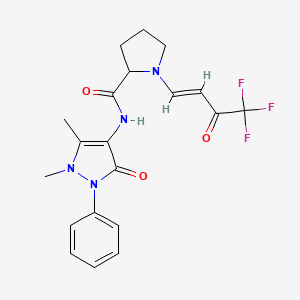

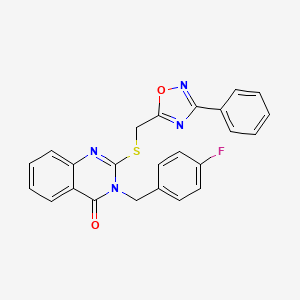

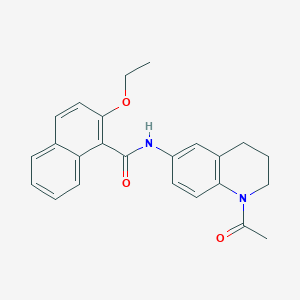

![molecular formula C23H18N4O3 B2931134 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide CAS No. 361173-83-3](/img/structure/B2931134.png)

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

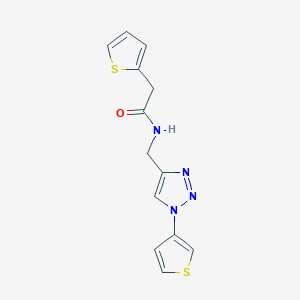

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Synthesis Analysis

A common method for synthesizing quinazoline derivatives involves a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This method is operationally simple and enables the C–C bond cleavage and triple C–N bond formation .Molecular Structure Analysis

The molecular structure of quinazoline derivatives often involves a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives often involve a CuI-catalyzed Ullmann N-arylation starting from easily available starting materials . This practical transition-metal-free method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

The compound, also known as N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, has been used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones . These compounds have been synthesized under metal-free and solvent-free conditions, which is beneficial for minimizing waste generation .

Cyclooxygenase-2 Inhibitors

Another application of this compound, also known as N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide, is in the development of selective Cyclooxygenase-2 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .

Green Chemistry

The compound, also known as HMS601H21, has been used in green chemistry . It has been used in the synthesis of benzimidazole derivatives under environmentally friendly conditions .

Drug Discovery

The compound, also known as ChemDiv1_398670, has been used in drug discovery . ChemDiv, a company that uses this compound, has successfully completed hundreds of leads, candidates, and new drug programs to treat various diseases .

Antioxidant and Antibacterial Activities

The compound, also known as 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide, has been used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .

Indole Derivatives

The compound has been used in the synthesis of indole derivatives . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mécanisme D'action

Target of Action

The primary targets of the compound, also known as “ChemDiv1_005103”, “Oprea1_398670”, “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide”, “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide”, or “HMS601H21”, are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely depending on their specific structures. Some quinazoline derivatives have been found to exhibit cytotoxicity , but specific information on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide” is not available.

Propriétés

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSAHGOJPGDMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)